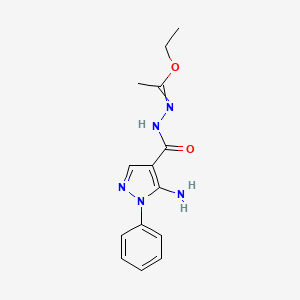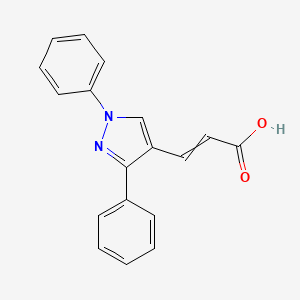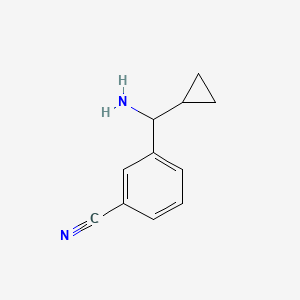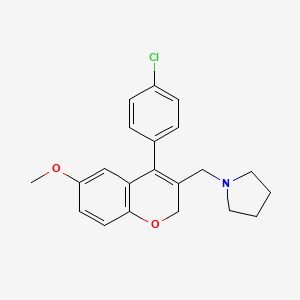![molecular formula C15H20BF4N3 B14794355 (5R)-5-(1,1-dimethylethyl)-6,7-dihydro-2-phenyl-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate](/img/structure/B14794355.png)
(5R)-5-(1,1-dimethylethyl)-6,7-dihydro-2-phenyl-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-(tert-Butyl)-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate is a complex organic compound with a unique structure that includes a tert-butyl group, a phenyl group, and a triazolium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(tert-Butyl)-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolo[2,1-c][1,2,4]triazole ring system, followed by the introduction of the tert-butyl and phenyl groups. The final step involves the formation of the triazolium salt with tetrafluoroborate as the counterion. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
®-5-(tert-Butyl)-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely, from room temperature to high temperatures, and may require the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-5-(tert-Butyl)-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound has potential applications as a probe for studying biological processes. Its ability to undergo various chemical reactions makes it useful for labeling and tracking biomolecules in living systems.
Medicine
In medicine, ®-5-(tert-Butyl)-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate is being investigated for its potential therapeutic properties. Its unique structure and reactivity may allow for the development of new drugs with improved efficacy and safety profiles.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of ®-5-(tert-Butyl)-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to different biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- ®-5-(tert-Butyl)-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium chloride
- ®-5-(tert-Butyl)-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium bromide
Uniqueness
Compared to similar compounds, ®-5-(tert-Butyl)-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate has unique properties due to the presence of the tetrafluoroborate counterion. This counterion can influence the compound’s solubility, stability, and reactivity, making it distinct from other similar compounds with different counterions.
Properties
Molecular Formula |
C15H20BF4N3 |
|---|---|
Molecular Weight |
329.15 g/mol |
IUPAC Name |
5-tert-butyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate |
InChI |
InChI=1S/C15H20N3.BF4/c1-15(2,3)13-9-10-14-16-18(11-17(13)14)12-7-5-4-6-8-12;2-1(3,4)5/h4-8,11,13H,9-10H2,1-3H3;/q+1;-1 |
InChI Key |
IDBAAPFMSGHTNG-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)C1CCC2=NN(C=[N+]12)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[1-[4-(trifluoromethoxy)phenyl]ethyl]carbamate](/img/structure/B14794278.png)
![(2R,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-hydroxybutanoic acid](/img/structure/B14794282.png)

![(2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxin-5-yl)-carbamic acid tert-butyl ester](/img/structure/B14794304.png)


![2-[(2S)-2-[[(2R)-2-[[(2R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;trihydrate](/img/structure/B14794323.png)



![(4R)-17-[7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)quinolin-4-yl]oxy-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carboxylic acid](/img/structure/B14794341.png)
![4-Amino-N-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1-hydroxy-6-(8-hydroxyoctyl)-2-oxo-1,8-naphthyridine-3-carboxamide](/img/structure/B14794345.png)
![(9bS)-6-methoxy-9b-methyl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one](/img/structure/B14794346.png)
